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molecular formula C9H13NO2S B092140 tert-Butyl thiophen-3-ylcarbamate CAS No. 19228-91-2

tert-Butyl thiophen-3-ylcarbamate

Cat. No. B092140
M. Wt: 199.27 g/mol
InChI Key: PRWYQCYSADTIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696221B2

Procedure details

Tert-butyl thien-3-ylcarbamate (37 g, 0.19 mol) and N-bromosuccinimide (33 g, 0.19 mol) were combined in carbon tetrachloride (900 mL) and heated at reflux for 3 h. At this time, the mixture was cooled to 23° C. and filtered. The filtrate was washed with water (5×900 mL) to remove succinimide, dried (Na2SO4), and concentrated in vacuo to give the title compound (50 g, 96%, m.p. 68-70° C.) as a tan solid which was pure enough for further use.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[CH:2]1.[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:14][C:2]1[S:1][CH:5]=[CH:4][C:3]=1[NH:6][C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
S1C=C(C=C1)NC(OC(C)(C)C)=O
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water (5×900 mL)
CUSTOM
Type
CUSTOM
Details
to remove succinimide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=CC1NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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